2-Fluoro-4-(trifluoromethyl)benzyl alcohol - 197239-49-9

2-Fluoro-4-(trifluoromethyl)benzyl alcohol

Catalog Number: EVT-321738
CAS Number: 197239-49-9
Molecular Formula: C8H6F4O
Molecular Weight: 194.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Fluoro-4-(trifluoromethyl)benzyl alcohol is a substituted benzyl alcohol compound with a fluorine atom at the ortho position and a trifluoromethyl group at the para position. While not naturally occurring, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and materials. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Reduction of 2-fluoro-4-(trifluoromethyl)benzaldehyde: This approach utilizes reducing agents like sodium borohydride (NaBH4) to convert the corresponding benzaldehyde derivative to the alcohol. [, ]

Chemical Reactions Analysis
  • Esterification: The alcohol group readily undergoes esterification with carboxylic acids or acid derivatives to form esters. [, , , , , , , ]

  • Etherification: Reaction with alkyl halides or activated alcohols in the presence of a base can form ethers. [, ]

  • Oxidation: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid is possible using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent. []

  • Nucleophilic Substitution: The fluorine atom and, to a lesser extent, the trifluoromethyl group can undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions. [, ]

Applications
  • Pharmaceutical Research: It is widely employed in synthesizing a diverse range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and other drug candidates. [, , , , , , , , , , , ] For example, it serves as a key component in synthesizing elagolix, a gonadotropin-releasing hormone receptor antagonist used in treating endometriosis. []

  • Pesticide Development: The compound acts as a building block for creating novel pesticides with enhanced efficacy and potentially improved safety profiles. [, ] Research explores its incorporation into pyrimidine derivatives exhibiting insecticidal and fungicidal properties. []

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound is an annulated 1,4-dihydropyridine (1,4-DHP) derivative synthesized and studied for its potential anti-inflammatory properties. [] The structure of this molecule was confirmed using various spectroscopic techniques including IR, 1H-NMR, 13C-NMR, HMRS, and X-ray crystallography. []

Relevance: This compound contains the 2-fluoro-4-(trifluoromethyl)phenyl moiety present in 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. The key structural difference is the replacement of the hydroxymethyl group in 2-Fluoro-4-(trifluoromethyl)benzyl alcohol with a complex hexahydroquinoline-3-carboxylate substituent. [] This highlights the use of 2-fluoro-4-(trifluoromethyl)phenyl as a building block for synthesizing diverse molecules with potential pharmacological applications.

2-Amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride

Compound Description: This compound is a tetrahydrobenzo[h]quinazoline derivative. Its crystal structure has been reported. []

Relevance: This compound, like benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, features the same 2-fluoro-4-(trifluoromethyl)phenyl substituent as in 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. [] In this case, the hydroxymethyl group of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol is replaced by a substituted tetrahydrobenzo[h]quinazolin-3-ium ring system. This further demonstrates the versatility of the 2-fluoro-4-(trifluoromethyl)phenyl group in medicinal chemistry.

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

Compound Description: This compound is a urea derivative designed as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] Inhibition of VEGFR-2 is a potential strategy for anticancer drug development.

Relevance: Although this compound does not have the entire 2-fluoro-4-(trifluoromethyl)benzyl alcohol structure, it shares the 2-fluoro-4-substituted benzene ring system. [] The presence of chlorine instead of trifluoromethyl in the 4 position and the additional urea linkage connected to a substituted pyridyloxy phenyl group differentiates this compound from 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. This comparison underscores the structural modifications possible within this class of compounds and their potential for targeting different biological targets.

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: This series of compounds, containing a 5-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl) moiety, was investigated for their herbicidal activity. []

4-Bromo-1-methyl-5-trifluoromethyl-3-(2-fluoro-4-chloro-5-isopropoxycarbonylphenyl) pyrazole

Compound Description: This pyrazole derivative is a component of novel synergistic herbicides. []

Relevance: Like some previously mentioned compounds, this pyrazole derivative features a benzene ring with both fluorine and trifluoromethyl substituents, but with variations in their positions and additional substituents. [] The presence of a bromine atom, a methyl group, and an isopropoxycarbonyl group on the pyrazole ring, along with a chlorine atom on the benzene ring, differentiates it from 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. This comparison emphasizes the diversity of structures possible with these functional groups and their potential applications in different fields, including agriculture.

1-Fluoro-2-(trifluoromethyl)benzene, 1-Fluoro-3-(trifluoromethyl)benzene, and 1-Fluoro-4-(trifluoromethyl)benzene

Compound Description: These isomeric fluoro(trifluoromethyl)benzenes have been studied for their photophysical and photochemical properties, including fluorescence and triplet-state yields. [, ] These studies investigated the influence of the relative positions of fluorine and trifluoromethyl groups on their photochemical behavior.

Relevance: These isomers represent simpler analogs of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol, lacking the hydroxymethyl substituent on the benzene ring. [, ] Comparing their properties to 2-Fluoro-4-(trifluoromethyl)benzyl alcohol can provide insights into the contribution of the hydroxymethyl group to the overall reactivity and physicochemical characteristics of the molecule.

3-Fluoro-4-(trifluoromethyl)quinolines

Compound Description: This class of compounds was synthesized from pentafluoropropen-2-ol and further modified to generate 3-substituted quinoline derivatives. []

Relevance: These quinoline derivatives share the 3-fluoro-4-(trifluoromethyl) substitution pattern with 2-Fluoro-4-(trifluoromethyl)benzyl alcohol, albeit on a different core structure. [] This emphasizes the significance of this specific substitution pattern for potentially imparting desirable physicochemical properties or biological activities across different classes of compounds.

Properties

CAS Number

197239-49-9

Product Name

2-Fluoro-4-(trifluoromethyl)benzyl alcohol

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanol

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

InChI

InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2

InChI Key

IOCYBFIAGBIYJU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CO

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.